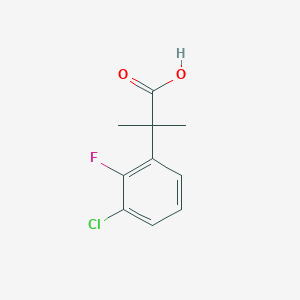![molecular formula C9H7FN2O2 B1530566 5-フルオロ-1H-ピロロ[2,3-b]ピリジン-4-カルボン酸メチル CAS No. 1190310-24-7](/img/structure/B1530566.png)
5-フルオロ-1H-ピロロ[2,3-b]ピリジン-4-カルボン酸メチル
説明
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C9H7FN2O2 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療薬:FGFR阻害剤
5-フルオロ-1H-ピロロ[2,3-b]ピリジン-4-カルボン酸メチル: 誘導体は、腫瘍の発生と進展において重要な役割を果たす線維芽細胞増殖因子受容体 (FGFR) の強力な阻害剤として特定されています 。これらの化合物は、FGFRアイソフォームに対して強い阻害活性を示し、がん治療のための有望な候補となっています。 例えば、誘導体の化合物 4h は、in vitro で強力な活性を示し、乳がん細胞の増殖を阻害し、アポトーシスを誘導することが示されています .
抗転移剤
同じ誘導体は、4T1 乳がん細胞株など、がん細胞の遊走と浸潤能力を有意に阻害します 。これは、がんの他の部位への拡散を防ぎ、がん治療における抗転移剤としての潜在的な用途を示唆しています。
糖尿病管理
ピロロ[2,3-b]ピリジン誘導体の中には、血糖値を低下させることが報告されており、糖尿病や関連する疾患の管理における潜在的な用途を示唆しています 。これらの化合物は、高血糖症、糖尿病性脂質異常症、インスリン抵抗性の治療に役立つ可能性があります。
心血管疾患治療
血糖値を低下させる効果があることから、これらの化合物は、血漿血糖値の上昇に関連する心血管疾患の予防と治療にも役立つ可能性があります 。これには、心疾患のリスク要因である高脂血症や高血圧などの病態が含まれます。
創薬と最適化
特定の誘導体の低分子量と強力な活性は、さらなる創薬と最適化のための魅力的なリード化合物となっています 。その構造は、治療効果を高めたり、副作用を軽減したりできる修飾が可能です。
シグナル伝達研究
FGFR シグナル伝達経路は、臓器の発生、細胞増殖、血管新生など、さまざまな生理学的プロセスに関与しています 。この経路におけるピロロ[2,3-b]ピリジン誘導体の影響を調査することで、シグナル伝達メカニズムに関する洞察を得て、新しい治療標的を特定することができます。
分子プローブ
これらの化合物は、FGFR の生物学的機能とそのさまざまなタイプのがんにおける役割を研究するための分子プローブとして役立ちます 。これらは、がんの進行の分子基盤と治療に対する耐性の発達を理解するのに役立ちます。
薬物動態研究
ピロロ[2,3-b]ピリジン誘導体は、吸収、分布、代謝、排泄 (ADME) プロファイルの理解のために薬物動態研究で使用できます 。この情報は、最適なバイオアベイラビリティと治療効果を持つ薬剤を設計するために不可欠です。
特性
IUPAC Name |
methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-2-3-11-8(5)12-4-6(7)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGKEFTUEUHOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204438 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-24-7 | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)

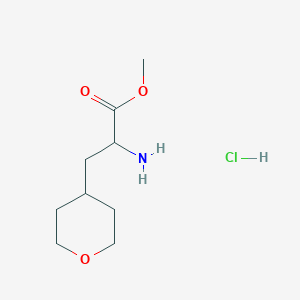
![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1530491.png)
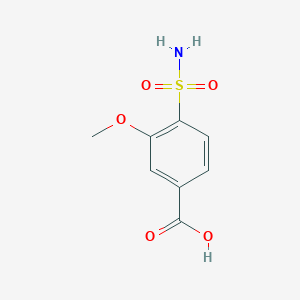

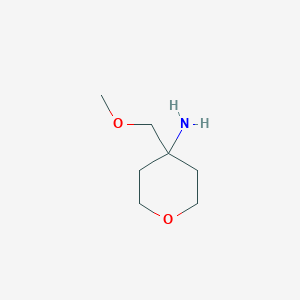
![Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1530498.png)
![5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1530499.png)
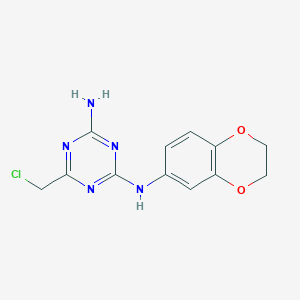

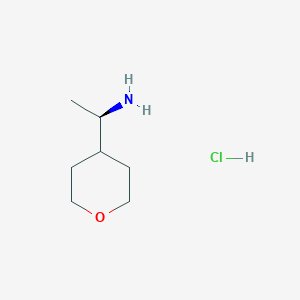
![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1530505.png)
